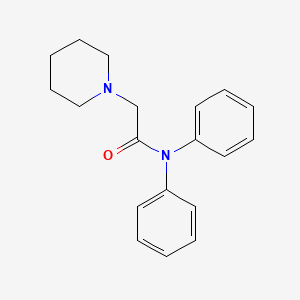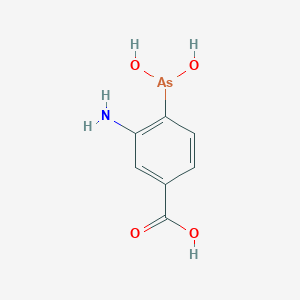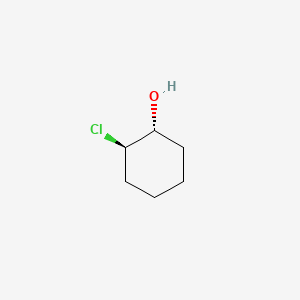
trans-2-Chlorocyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Chlorocyclohexanol: is an organic compound with the molecular formula C6H11ClO It is a stereoisomer of 2-chlorocyclohexanol, specifically the trans isomer, meaning the chlorine and hydroxyl groups are on opposite sides of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-chlorocyclohexanol involves the addition of chlorine and hydroxyl groups to cyclohexene. This can be achieved through a stereoselective addition reaction. For example, cyclohexene can be reacted with chloramine-T trihydrate in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated through steam distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as fractional distillation under reduced pressure are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Chlorocyclohexanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-epoxycyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: 1,2-epoxycyclohexane.
Scientific Research Applications
Chemistry: trans-2-Chlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in studying stereoselective reactions and mechanisms.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may have potential in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of trans-2-chlorocyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the hydroxyl group. This leads to the formation of new compounds such as 1,2-epoxycyclohexane .
Comparison with Similar Compounds
cis-2-Chlorocyclohexanol: The cis isomer has the chlorine and hydroxyl groups on the same side of the cyclohexane ring.
2-Chlorocyclohexanol: The general form without specifying the stereochemistry.
Uniqueness: trans-2-Chlorocyclohexanol is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. For example, the trans isomer forms 1,2-epoxycyclohexane upon reaction with sodium hydroxide, while the cis isomer forms cyclohexanone .
Properties
CAS No. |
6628-80-4 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(1R,2R)-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
NYEWDMNOXFGGDX-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)Cl |
Canonical SMILES |
C1CCC(C(C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



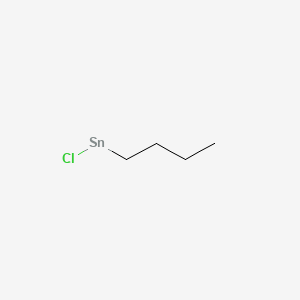
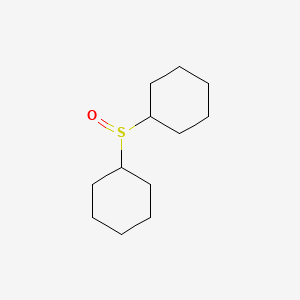


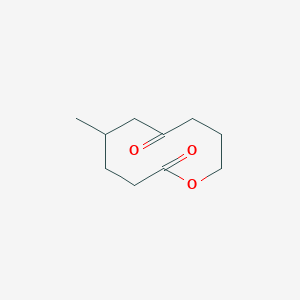
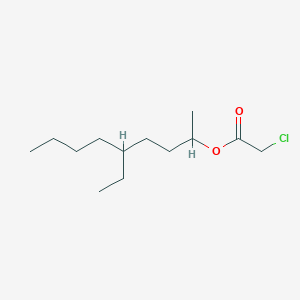
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

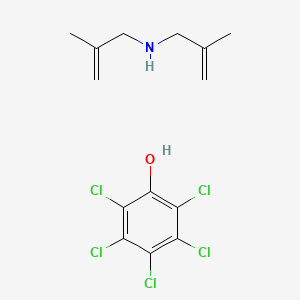
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
